9(S)-Hete

Description

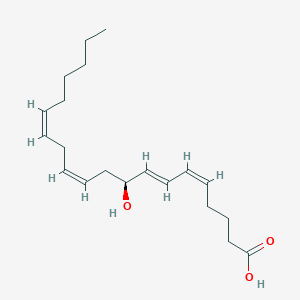

Structure

3D Structure

Properties

IUPAC Name |

(5Z,7E,9S,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATOYYZUTNAWSA-VBLHFSPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C[C@@H](/C=C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801185384 | |

| Record name | (5Z,7E,9S,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107656-13-3 | |

| Record name | (5Z,7E,9S,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107656-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,7E,9S,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of 9 S Hydroxyeicosatetraenoic Acid 9 S Hete

Enzymatic Pathways of 9(S)-HETE Formation

Enzymatic synthesis of hydroxyeicosatetraenoic acids (HETEs), including this compound, primarily involves cytochrome P450 (CYP) enzymes and, to a lesser extent, considerations regarding lipoxygenase pathways.

Cytochrome P450 (CYP)-Mediated Hydroxylation of Arachidonic Acid

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of endogenous compounds, including fatty acids like arachidonic acid, and xenobiotics. themedicalbiochemistrypage.org The CYP pathway promotes the synthesis of HETEs and epoxyeicosatrienoic acids (EETs). researchgate.netmdpi.com

Microsomal cytochrome P450 enzymes, particularly those in the liver, are known to catalyze the oxidation of arachidonic acid. This process can lead to the formation of various HETEs, including both this compound and 9(R)-HETE. Studies using rat liver microsomes have shown that CYP-mediated oxidation of arachidonic acid produces 9-HETE in a non-stereoselective manner, resulting in a racemic mixture of this compound and 9(R)-HETE. caymanchem.com

CYP enzymes exhibit varying degrees of specificity and regioselectivity in their metabolism of fatty acids such as arachidonic acid. acs.org While some CYP families, like CYP4A and CYP4F, are primarily known for ω- and (ω-1)-hydroxylation leading to products like 20-HETE, other CYP enzymes, particularly within the CYP2C and CYP2J families, function as epoxygenases, producing EETs. themedicalbiochemistrypage.org However, CYP enzymes can also catalyze the formation of HETEs at other positions on the arachidonic acid molecule. For instance, human CYP1A1 can produce 19-HETE and smaller amounts of other HETEs like 18-, 17-, and 16-HETE. if-pan.krakow.pl CYP2C9 has been shown to convert arachidonic acid to 12R-HETE. diva-portal.org The regioselectivity of CYP enzymes in metabolizing arachidonic acid can differ between species and even among different isoforms within the same subfamily. if-pan.krakow.pldiva-portal.org While many studies focus on other HETE isomers, the production of 9-HETE by CYP enzymes has been observed, often as part of a mixture of oxidation products. caymanchem.comcaymanchem.com The stereochemistry of the enzymatically formed 9-HETE can be a mixture of R and S enantiomers, in contrast to the predominantly S enantiomers formed by some lipoxygenases. caymanchem.com

Role of Microsomal CYP in this compound Production

Considerations on Lipoxygenase Pathways in this compound Biosynthesis

Lipoxygenases (LOXs) are a family of nonheme iron-containing dioxygenases that introduce molecular oxygen into polyunsaturated fatty acids, typically leading to the formation of hydroperoxide products, which are then reduced to HETEs. nih.govjci.org Mammalian lipoxygenases primarily catalyze the oxygenation of arachidonic acid at specific positions (5, 12, or 15) to form 5(S)-, 12(S)-, or 15(S)-HpETEs, which are subsequently reduced to the corresponding HETEs. nih.govcaymanchem.com While 9-HETE can be a product of arachidonic acid metabolism, there are limited reports of this compound being a direct enzymatic product of mammalian lipoxygenases. targetmol.com Some plant lipoxygenases are known to produce 9-HODEs from linoleic acid, and certain lipoxygenase pathways in other organisms can yield different HETE isomers. mdpi.comwikipedia.org However, the predominant enzymatic pathways for HETE formation in mammals are the 5-, 12-, and 15-lipoxygenase pathways and the cytochrome P450 pathway. researchgate.netmdpi.comnih.gov The formation of this compound is not typically associated with the well-characterized mammalian lipoxygenase activities.

Non-Enzymatic Pathways of this compound Formation

In addition to enzymatic processes, 9-HETE can also be formed through non-enzymatic oxidation of arachidonic acid.

Free Radical Oxidation of Arachidonic Acid Leading to Racemic 9-HETE

Free radical-mediated oxidation of arachidonic acid is a significant non-enzymatic pathway that produces a variety of lipid peroxidation products, including HETEs. researchgate.netmdpi.comcaymanchem.com This process involves reactive oxygen species attacking the double bonds of arachidonic acid, leading to the formation of hydroperoxy intermediates that can then be reduced to hydroxy fatty acids. Non-enzymatic oxidation typically results in the formation of racemic mixtures of HETEs, meaning both the (R) and (S) enantiomers are produced. caymanchem.comtargetmol.com Specifically, free radical oxidation of arachidonic acid is known to lead to the synthesis of 8-, 9-, and 11-HETE, often as racemic mixtures. researchgate.netmdpi.comtargetmol.com Studies have shown that racemic (±)9-HETE is one of the monohydroxy fatty acids produced by the non-enzymatic oxidation of arachidonic acid. caymanchem.comtargetmol.com This non-enzymatic formation of 9-HETE has been observed in biological contexts and can contribute to the total pool of 9-HETE detected. jci.orgnih.govnih.gov The presence of racemic HETEs, including 9-HETE, is often considered an indicator of lipid peroxidation and oxidative stress. jci.orgcaymanchem.comnih.gov

Peroxidative Processes in Lipid Oxidation

Lipid peroxidation is a complex, non-enzymatic process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) like arachidonic acid nih.govwikipedia.orglipidmaps.org. This process is initiated by reactive oxygen species (ROS) or other prooxidants that abstract a hydrogen atom from a methylene (B1212753) group adjacent to a double bond in the fatty acid chain, leading to the formation of a carbon-centered lipid radical nih.govwikipedia.orgwikipedia.org.

The lipid radical is unstable and rapidly reacts with molecular oxygen to form a lipid peroxyl radical wikipedia.orgwikipedia.org. This peroxyl radical can then abstract a hydrogen atom from another PUFA molecule, propagating the chain reaction and generating a new lipid radical and a lipid hydroperoxide (LOOH) wikipedia.orgwikipedia.org. Hydroperoxyeicosatetraenoic acids (HPETEs) are primary products of this process when arachidonic acid is the substrate nih.gov.

The lipid hydroperoxides formed during peroxidation, such as HPETEs, can subsequently be reduced to their corresponding stable hydroxyeicosatetraenoic acids (HETEs) nih.govnih.gov. This reduction can be catalyzed by enzymes like glutathione (B108866) peroxidases or occur non-enzymatically nih.gov.

Crucially, the non-enzymatic free radical oxidation pathway of arachidonic acid leads to the synthesis of various HETEs, including 8-, 9-, and 11-HETE nih.gov. Unlike enzymatic pathways which are often stereoselective, HETEs formed as a result of non-enzymatic lipid peroxidation are typically racemic mixtures of both R and S enantiomers fishersci.caguidetopharmacology.org. Therefore, this peroxidative process contributes to the formation of (±)9-HETE, which comprises both 9(R)-HETE and this compound fishersci.caguidetopharmacology.orgnih.gov.

Research findings highlight the presence of 9-HETE enantiomers formed through non-enzymatic processes in biological contexts. For instance, blood clotting has been shown to lead to the nonenzymatic release of detectable levels of both 9(R)-HETE and this compound. In serum samples from human whole blood incubated to induce clotting, the levels of 9(R)-HETE were measured at 5.48 ± 0.4 ng/ml, and this compound at 5.58 ± 0.5 ng/ml after 1 hour. This demonstrates that non-enzymatic lipid peroxidation is a relevant source of this compound in biological systems.

Metabolic Fates and Biotransformation of 9 S Hete

Pathways of Further Metabolism for Hydroxyeicosatetraenoic Acids

Hydroxyeicosatetraenoic acids, including 9(S)-HETE, can undergo various metabolic transformations following their initial biosynthesis. General pathways for HETE metabolism observed for other isomers include oxidation, reduction, further oxygenation, and conjugation. For instance, 15(S)-HETE can be oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) nih.govresearchgate.net. Similarly, 5(S)-HETE can be further metabolized by enzymes like ALOX15 to form dihydroxy-ETE metabolites wikipedia.org. Additionally, 5(S)-HETE can be oxidized to 5-oxo-ETE by 5-HEDH nih.gov.

However, specific enzymatic pathways dedicated to the further metabolism of this compound are not as clearly defined in the literature. Research indicates that in some cell types, such as cultured mouse cerebromicrovascular endothelium, 9(RS)-HETE was not significantly metabolized but was instead extensively incorporated, unmodified, into cellular lipids nih.gov. This suggests that for certain cell types or under specific conditions, incorporation into complex lipids may be a primary fate rather than immediate further enzymatic modification.

Integration of this compound into Broader Lipid Metabolic Networks

A significant aspect of this compound's metabolic fate is its integration into broader lipid metabolic networks, particularly through esterification into cellular lipids. Studies have shown that HETEs, including 9-HETE, can be incorporated into cellular phospholipids (B1166683) nih.govwikipedia.orgwikipedia.org. This incorporation often occurs at the sn-2 position of phospholipids wikipedia.orgwikipedia.org.

The incorporation into phospholipids can serve multiple purposes. It may represent a mechanism for storing these bioactive lipids, potentially releasing them upon subsequent cellular activation wikipedia.org. Alternatively, esterification could be a mechanism for sequestering and thereby inactivating free HETEs, regulating their local concentrations and biological activities wikipedia.org.

Potential Enzymatic Systems Involved in this compound Catabolism

While specific enzymatic systems solely responsible for the catabolism of this compound are not extensively detailed, insights can be drawn from the metabolism of other HETEs and structurally related oxylipins.

Dehydrogenases are known to play a role in the inactivation of certain HETEs by oxidizing the hydroxyl group. For example, 15-PGDH is involved in the oxidation of the 15(S)-hydroxyl group of 15(S)-HETE nih.govresearchgate.net. While 15-PGDH primarily acts on prostaglandins (B1171923) and 15(S)-HETE, the existence of other dehydrogenases with broader substrate specificities that could potentially act on this compound is plausible.

Studies on the metabolism of 9(S)-HODE (9(S)-hydroxyoctadecadienoic acid), a similar oxylipin derived from linoleic acid, have identified enzymes like human microsomal dehydrogenase reductase 9 (DHRS9, also known as SDR9C4) and rat retinol (B82714) dehydrogenase 7 (RDH7) as exhibiting oxidative activity towards this compound nih.gov. Given the structural similarities between 9(S)-HODE and this compound, it is conceivable that enzymes from the SDR9C family or other dehydrogenase/reductase superfamilies might interact with this compound, although direct experimental evidence specifically for this compound catabolism by these enzymes is limited in the provided search results. Rat RDH7, for instance, showed high catalytic efficiency for the oxidation of both 15(S)-HETE and 9(S)-HODE nih.gov.

The observation that 9(RS)-HETE was not metabolized but incorporated into lipids in mouse cerebromicrovascular endothelium suggests that the enzymatic machinery for its catabolism may be cell-type specific or that under certain conditions, incorporation is the favored fate over degradation nih.gov.

Further research is needed to definitively identify and characterize the specific enzymatic systems responsible for the catabolism and inactivation of this compound, which would provide a more complete picture of its metabolic turnover. Non-enzymatic degradation pathways may also contribute to the reduction of this compound levels in biological systems.

Mechanistic Investigations of 9 S Hete S Biological Roles

Receptor-Mediated Actions of 9(S)-HETE

Research has explored the potential of this compound to interact with nuclear receptors, which are a class of proteins that regulate gene expression. One area of focus has been its activity towards Retinoid X Receptor gamma (RXRγ).

Agonistic Activity towards Retinoid X Receptor gamma (RXRγ)

Studies have indicated that certain HETE enantiomers can act as agonists for nuclear receptors. Specifically, 9(R)-HETE, an enantiomer of this compound, has been shown to activate RXRγ-dependent transcription caymanchem.commedchemexpress.com. At a concentration of 300 nM, 9(R)-HETE activated RXRγ-dependent transcription 1.5-fold relative to a control caymanchem.commedchemexpress.com. While direct agonistic activity of this compound towards RXRγ is not explicitly detailed in the provided search results, the observed activity of its enantiomer, 9(R)-HETE, suggests a potential for such interaction, given that RXRs can form heterodimers with other nuclear receptors like Retinoic Acid Receptors (RARs) and influence gene transcription glpbio.comnih.gov. Retinoid X receptors (RXRs) are part of the steroid/thyroid hormone receptor superfamily and act as auxiliary proteins, forming heterodimers with various nuclear receptors to transactivate target genes in a ligand-dependent manner nih.gov. RXRγ is one of the three subtypes of RXR, and it is expressed in various tissues ebi.ac.uk.

Implications for RXRγ-Dependent Transcriptional Regulation

The ability of related HETEs, such as 9(R)-HETE, to activate RXRγ-dependent transcription implies that this compound could potentially influence gene expression regulated by RXRγ. RXRγ is known to be involved in various biological processes, including development and differentiation, through its role as a transcriptional regulator nih.govebi.ac.ukresearchgate.net. The differential expression of RXRγ transcripts has been observed during processes like CNS remyelination, where it acts as a positive regulator of oligodendrocyte precursor cell differentiation researchgate.net. Therefore, any compound that interacts with RXRγ, including potentially this compound, could have implications for these RXRγ-mediated transcriptional events. The exact nature and extent of this compound's influence on RXRγ-dependent transcription would require specific investigation into its direct binding and activation profile.

Cellular Signaling Pathway Modulation by this compound

This compound has been implicated in the modulation of cellular signaling pathways, particularly in the context of inflammatory responses and their contribution to conditions like cellular hypertrophy.

Modulation of Pathways Contributing to Cellular Hypertrophy in Response to Inflammatory Mediators

Inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are known to play key roles in the induction of cellular hypertrophy cdnsciencepub.comresearchgate.net. Research has investigated how this compound levels are affected by these inflammatory cytokines and its potential role in the associated signaling pathways.

Response to Tumor Necrosis Factor-alpha (TNF-α)

Studies have shown that treatment with TNF-α can significantly increase the concentration of this compound in cells. In one study using AC16 cells, treatment with TNF-α (10 ng/mL) for 24 hours, followed by incubation with arachidonic acid, resulted in a significant increase in this compound concentration by 116% compared to control cells cdnsciencepub.comresearchgate.net. This suggests that TNF-α can stimulate the production or release of this compound. TNF-α is a pro-inflammatory cytokine that mediates its effects through binding to specific receptors on the cell surface and is involved in various cellular processes, including inflammation and cellular growth cdnsciencepub.comwikipedia.orgnih.govdana-farber.org. The increased levels of this compound in response to TNF-α suggest a potential involvement of this eicosanoid in TNF-α-mediated cellular responses, possibly including those contributing to hypertrophy.

Response to Interleukin-6 (IL-6)

Similar to TNF-α, Interleukin-6 (IL-6) has also been shown to influence the concentration of this compound. In the same study using AC16 cells, treatment with IL-6 (10 ng/mL) for 24 hours, followed by incubation with arachidonic acid, led to a significant increase in this compound concentration by 106% compared to control cells cdnsciencepub.comresearchgate.net. IL-6 is another pleiotropic pro-inflammatory cytokine involved in inflammation, immune responses, and cellular growth and hypertrophy nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net. The observation that both TNF-α and IL-6 increase this compound levels suggests that this compound might be a downstream mediator or a correlative factor in the cellular responses triggered by these inflammatory cytokines, including pathways that contribute to cellular hypertrophy. Further research is needed to fully elucidate the specific signaling pathways modulated by this compound in response to TNF-α and IL-6 and its precise role in the development of cellular hypertrophy.

Data Table: Effect of TNF-α and IL-6 on this compound Concentration in AC16 Cells

| Treatment | This compound Concentration (% of Control) |

| Control | 100 |

| TNF-α (10 ng/mL) | 216 |

| IL-6 (10 ng/mL) | 206 |

*Data derived from percentage increases reported in the source cdnsciencepub.comresearchgate.net. Original data presented as mean ± SEM, with *p < 0.05 compared to respective control.

Response to Lipopolysaccharide (LPS)

Studies have indicated the involvement of this compound in the cellular response to Lipopolysaccharide (LPS), a major component of Gram-negative bacteria known to induce inflammatory responses. Research in AC16 cells, a human cardiomyocyte cell line, treated with inflammatory mediators including LPS, showed a significant increase in the concentration of this compound. cdnsciencepub.com Specifically, LPS treatment led to an 85% increase in this compound concentration compared to control cells. cdnsciencepub.com This suggests that this compound production is upregulated in response to LPS, potentially playing a role in the inflammatory cascade triggered by bacterial components.

Table 1: Effect of LPS on this compound Concentration in AC16 Cells

| Treatment | Change in this compound Concentration (vs Control) |

| LPS (25 µg/mL) | +85% |

*Data derived from research in AC16 cells treated for 24 hours with LPS followed by incubation with arachidonic acid. cdnsciencepub.com

Interplay with Cytochrome P450 Enzyme Expression and Activity

Cytochrome P450 (CYP450) enzymes are involved in the metabolism of arachidonic acid, leading to the formation of various eicosanoids, including HETEs. ahajournals.org 9-HETE, the racemic mixture that includes this compound, can be formed by rat liver microsomal cytochrome P450. lipidmaps.org While CYP1B1 is known to produce mid-chain HETEs, including this compound, in response to inflammatory mediators, the direct interplay of this compound with the expression and activity of specific CYP450 enzymes is an area of ongoing investigation. cdnsciencepub.com Studies on other HETE enantiomers, such as 11-HETE, have shown that they can upregulate the expression of several CYP enzymes, including CYP1B1, CYP1A1, CYP4F2, and CYP4A11, at both mRNA and protein levels, with the S-enantiomer often exhibiting a more pronounced effect. frontiersin.org Furthermore, 11(S)-HETE has been shown to increase the catalytic activity of recombinant human CYP1B1, suggesting a potential allosteric activation. frontiersin.org While these findings pertain to 11-HETE, they suggest a potential for similar interactions between this compound and CYP450 enzymes, warranting further specific investigation into the effects of this compound on CYP450 expression and activity.

Role in Cellular Responses and Processes (In Vitro/Cellular Models)

This compound has been implicated in various cellular responses and processes, particularly in the context of oxidative stress and inflammation, as studied in in vitro and cellular models.

Contribution to Oxidative Stress Responses in Cellular Systems

Oxidative stress can lead to the non-enzymatic formation of HETEs, including 9-HETE, from the peroxidation of arachidonic acid. nih.gov These HETEs formed via lipid peroxidation are typically racemic mixtures of R- and S-enantiomers. nih.gov While 9-hydroxyoctadecadienoic acid (9-HODE), a similar linoleic acid derivative, is recognized for its role in oxidative stress and inflammation by activating PPAR-γ and being associated with superoxide (B77818) production by macrophages, the specific contribution of this compound to oxidative stress responses in cellular systems is an active area of research. wikipedia.orgaging-us.com Studies have shown elevated levels of 9(S)-HODE in conditions of oxidative stress, suggesting a link between these oxidized lipids and cellular responses to oxidative challenge. wikipedia.org Given the structural similarity and shared metabolic pathways with other hydroxy fatty acids, this compound is also considered to potentially play a role in modulating cellular responses to oxidative stress.

Interaction with Inflammatory Mediators and Responses in Cellular Contexts

As highlighted in the response to LPS, this compound levels are increased in cellular models of inflammation. cdnsciencepub.com This suggests a direct or indirect interaction with inflammatory mediators and involvement in inflammatory responses at the cellular level. Other HETEs, such as 12-HETE, are known inflammatory lipid mediators that act on receptors like BLT1 and BLT2 and are upregulated in LPS-induced endotoxic shock models, mediating the expression of pro-inflammatory cytokines. researchgate.net 9-HODE, structurally related to this compound, is also regarded as a strong activator of inflammation and cellular stress, promoting the secretion of inflammatory cytokines like IL-1β in macrophages. nih.gov These findings collectively support a potential role for this compound in modulating inflammatory responses within cellular contexts, although the precise mechanisms and interactions with specific inflammatory mediators require further elucidation.

Functional Studies in Cell Culture Models (where this compound is explicitly mentioned or strongly implied within the HETE context)

Research utilizing cell culture models has provided insights into the potential functions of this compound. As mentioned earlier, studies in AC16 cardiomyocytes demonstrated a significant increase in this compound concentration upon treatment with inflammatory mediators, including LPS, TNF-α, and IL-6. cdnsciencepub.com This increase in this compound, alongside other mid-chain HETEs, was associated with the induction of cellular hypertrophy markers in these cells. cdnsciencepub.com While this study focused on the collective effects of mid-chain HETEs produced in response to inflammatory stimuli and their association with CYP1B1, it explicitly measured and reported the increase in this compound levels in this cellular context. cdnsciencepub.com This suggests that this compound, as part of the HETE profile altered by inflammatory mediators, may contribute to cellular processes like hypertrophy observed in these models. Further targeted studies are needed to isolate the specific functional effects of exogenous this compound on various cellular processes in different cell culture systems.

Advanced Methodologies for 9 S Hete Research

Analytical Techniques for Stereo- and Regio-Specific HETE Quantification

Precise identification and quantification of 9(S)-HETE and its isomers within complex biological matrices are paramount due to the existence of various regio- and stereo-isomers of HETEs, which can be formed through enzymatic and non-enzymatic pathways and often possess distinct biological activities. researchgate.netcdnsciencepub.com

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral HPLC is a fundamental technique for separating enantiomers, including the R and S forms of HETEs like 9-HETE. This method utilizes chiral stationary phases that interact differently with each enantiomer, allowing for their separation and individual quantification. sci-hub.senih.gov Normal phase chiral LC is considered critical for the separation of enantiomers and for distinguishing between enzyme- or ROS-mediated metabolism products. lipidmaps.org Studies have successfully employed chiral-phase HPLC to analyze HETEs in biological samples, demonstrating its capability to resolve enantiomeric mixtures. sci-hub.senih.govnih.gov For instance, a method using a Chiralcel OD-H column with a mobile phase of n-hexane/2-propanol has been shown to achieve excellent chromatographic performance for separating enantiomeric pairs of HODE and HOTE methyl esters, and was successfully applied to evaluate the optical purity of chemoenzymatically generated 9(S)-HODE. sci-hub.se While challenging on normal HPLC systems, baseline separation of HETE enantiomers can be achieved with appropriate chiral columns and optimized conditions. researchgate.net

Ultra-High Performance Liquid Chromatography-Electrospray Chemical Ionization/High-Resolution Mass Spectrometry (UHPLC-ECAPCI/HRMS) for Enantiomeric Analysis

The combination of UHPLC with Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI) and High-Resolution Mass Spectrometry (HRMS) offers a sensitive and specific approach for the enantiomeric analysis of oxylipins, including HETEs, in complex biological samples such as human blood. researchgate.netnih.govcaymanchem.com This method allows for targeted chiral lipidomics analysis, enabling the differentiation and quantification of enantioselective HETEs. researchgate.net The use of UHPLC provides improved chromatographic resolution and speed compared to traditional HPLC. researchgate.net ECAPCI is a sensitive ionization technique for electronegative molecules like derivatized oxylipins. HRMS provides accurate mass measurements, enhancing the confidence in identification and quantification. researchgate.net This approach has been successfully applied to analyze chiral HETEs in coagulated whole blood, revealing the relative abundance of different enantiomers. researchgate.netresearchgate.net For example, a UHPLC-ECAPCI/HRMS method identified most chiral HETEs in human serum and plasma, although high concentrations of some isomers could affect the detection of their less abundant enantiomers. researchgate.net

Lipidomics Approaches in Oxylipin Profiling and Discovery

Lipidomics, the large-scale study of lipids within a biological system, plays a vital role in profiling and discovering oxylipins, including this compound. caymanchem.comresearchgate.netmostwiedzy.pl Targeted lipidomic analyses using mass spectrometry-based platforms enable the quantitative profiling of a wide range of oxylipins derived from various polyunsaturated fatty acids (PUFAs). researchgate.netmostwiedzy.pl These approaches can identify differences in oxylipin profiles associated with different physiological or pathological conditions. researchgate.netnih.govmedrxiv.org For instance, lipidomics has been used to compare the plasma oxylipin profiles of dairy cows with varying degrees of systemic inflammation, revealing differences in the concentrations of several oxylipins, although this compound specifically was mentioned in the context of 9(S)-HOTrE in one study. nih.gov Mass spectrometry methods, particularly those employing electrospray ionization in negative ion mode and multiple reaction monitoring (MRM), are commonly used for oxylipin measurement in lipidomics studies. medrxiv.org These methods aim for high sensitivity and specificity by selecting appropriate precursor and product ion transitions for each analyte. medrxiv.orgmdpi.com

In Vitro Cellular and Subcellular Models for Functional Studies of this compound

In vitro cellular and subcellular models are indispensable tools for investigating the specific functions and mechanisms of action of this compound. These models allow researchers to control experimental conditions and isolate the effects of this compound on specific cell types or cellular processes. Cultured cells, such as cardiomyocytes or endothelial cells, can be treated with this compound to study its impact on cellular responses like hypertrophy or the synthesis of other eicosanoids. nih.govcdnsciencepub.comnih.gov Subcellular fractions, such as microsomes, can be used to investigate the enzymatic formation or metabolism of this compound. nih.govcaymanchem.com Studies using in vitro models have shown that this compound concentrations can be increased in certain cell types upon stimulation with inflammatory mediators. cdnsciencepub.com Furthermore, the enantioselective effects of HETEs have been observed in cellular models, highlighting the importance of using stereochemically defined compounds in functional studies. nih.gov

Biotechnological and Chemoenzymatic Synthesis of this compound and Related Compounds

The need for pure and stereochemically defined this compound for research purposes has driven the development of biotechnological and chemoenzymatic synthesis methods. These approaches often offer advantages over traditional chemical synthesis, particularly in achieving high stereo- and regioselectivity.

Enzymatic Routes for Stereo-controlled Production

Enzymatic methods utilize enzymes, primarily lipoxygenases (LOXs) and cytochrome P450 enzymes (CYPs), to catalyze the oxygenation of arachidonic acid or other PUFAs, leading to the formation of HETEs. cdnsciencepub.comnih.govcaymanchem.com LOXs are known for their high stereospecificity, typically producing S enantiomers of HETEs. cdnsciencepub.com For example, soybean LOX-1 has been used in the chemoenzymatic synthesis of 9(S)-HODE and 13(S)-HODE. sci-hub.seacs.orgresearchgate.net Cytochrome P450 enzymes can also metabolize arachidonic acid to HETEs, although the enantiomeric ratios can vary depending on the specific enzyme and conditions. nih.govcaymanchem.comwikipedia.org Biotechnological approaches may involve using microorganisms or enzyme preparations to carry out these transformations. Chemoenzymatic synthesis combines chemical steps with enzymatic reactions to achieve the desired product with high purity and stereocontrol. acs.orgresearchgate.netjst.go.jpresearchgate.netcarmodyqs.com This approach has been successfully applied to the synthesis of various oxygenated fatty acids, including HETEs. acs.orgresearchgate.netjst.go.jpacs.org

Synthetic Methodologies for Eicosanoid Research

The study of eicosanoids, including hydroxyeicosatetraenoic acids (HETEs) like this compound, often necessitates access to highly pure and stereochemically defined compounds. While this compound can be produced endogenously through enzymatic pathways or non-enzymatic lipid peroxidation, controlled synthesis in a laboratory setting is crucial for detailed research into its biological activities, metabolic fate, and interactions with other molecules. Synthetic methodologies for this compound and other eicosanoids encompass both enzymatic and chemical approaches, each offering distinct advantages for research applications.

Enzymatic synthesis routes leverage the natural machinery of cells to produce specific eicosanoids, often with high stereoselectivity. Various oxygenases, primarily lipoxygenases (LOXs) and cytochrome P450 (CYP) enzymes, are involved in the biosynthesis of HETEs from polyunsaturated fatty acids, predominantly arachidonic acid. wikipedia.orgnih.govnih.govnih.gov While lipoxygenases are well-known for producing HETEs such as 5-, 12-, and 15-HETE, their role in the direct synthesis of 9-HETE appears less prominent in some biological contexts compared to other HETE isomers. wikipedia.orgwikipedia.orgnih.govmetabolomicsworkbench.orgzhounan.org However, cytochrome P450 enzymes, particularly those found in liver microsomes, have been shown to catalyze the formation of 9-HETE, including the 9(S) stereoisomer, from arachidonic acid. lipidmaps.orgfrontiersin.org This enzymatic approach can be utilized in research by incubating the precursor fatty acid with isolated enzymes or cellular fractions expressing the relevant enzymatic activity. metabolomicsworkbench.orglipidmaps.org

Chemical synthesis provides an alternative or complementary approach to obtaining this compound, offering the potential for greater control over yield and the production of specific stereoisomers or modified analogs. Stereoselective chemical synthesis is particularly valuable for distinguishing the biological roles of different enantiomers. Research has demonstrated successful total syntheses of enantiomerically pure HETEs, including 9(S)- and 9(R)-HETE, utilizing chiral starting materials such as D-mannitol. citeab.comucdavis.edu These multi-step synthetic schemes often involve carefully controlled reactions to introduce the hydroxyl group at the desired position with the correct stereochemistry and to maintain or establish the specific double bond configurations characteristic of this compound (5Z, 7E, 11Z, 14Z). lipidmaps.org Other chemical synthesis strategies for related HETEs, such as 15(S)-HETE, have employed approaches like copper-palladium coupling reactions and the use of chiral intermediates, highlighting the diverse methodologies available for constructing the HETE scaffold with defined stereochemistry. nih.govwikipedia.orgfishersci.ca

In contrast to controlled enzymatic or chemical synthesis, lipid peroxidation, a non-enzymatic process involving the free radical oxidation of polyunsaturated fatty acids, can also lead to the formation of HETEs, including 9-HETE. frontiersin.orgmetabolomicsworkbench.orgnih.gov However, lipid peroxidation typically yields racemic mixtures of HETEs (containing both R and S enantiomers) and a variety of other oxidation products, making it less suitable for obtaining pure, stereospecific this compound for research requiring precise control over the compound's identity and purity. frontiersin.org

Research findings related to synthetic methodologies often focus on optimizing reaction conditions, improving yields, and enhancing stereoselectivity. The ability to synthesize enantiomerically pure HETEs has been instrumental in research aimed at elucidating the specific biological functions mediated by each stereoisomer. For instance, studies have investigated the biological activities of synthesized this compound, such as its interaction with nuclear receptors like retinoid X receptor γ (RXRγ), demonstrating the importance of well-characterized synthetic material for such investigations. lipidmaps.org Advances in analytical techniques, such as chiral-phase high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS), are critical for analyzing the stereochemical purity and confirming the structure of synthesized HETEs. metabolomicsworkbench.orglipidmaps.org Furthermore, the development of sample preparation methods, including the use of internal standards like deuterated HETEs, is essential for accurate quantification of both synthesized and endogenously produced eicosanoids in complex biological matrices. uni.lu

The following table summarizes the primary synthetic approaches discussed for obtaining HETEs, including their relevance to this compound and typical stereochemical outcomes:

| Synthesis Method | Description | Relevance to this compound | Typical Stereochemical Outcome |

| Enzymatic Synthesis | Utilizing enzymes (LOX, CYP) to oxygenate arachidonic acid. wikipedia.orgnih.govnih.govnih.gov | Rat liver microsomal CYP can form this compound. lipidmaps.orgfrontiersin.org LOX primarily forms other HETEs. wikipedia.orgwikipedia.orgnih.govmetabolomicsworkbench.orgzhounan.org | Often stereoselective (S or R, depending on the enzyme). wikipedia.orglipidmaps.orgfrontiersin.orgwikipedia.org |

| Chemical Synthesis | Multi-step organic synthesis from precursor molecules. citeab.comucdavis.edunih.govwikipedia.orgfishersci.calipidmaps.org | Reported syntheses of enantiomerically pure this compound from chiral precursors like D-mannitol. citeab.comucdavis.edu | Can be highly stereoselective, yielding specific enantiomers. citeab.comucdavis.edunih.govwikipedia.orgfishersci.calipidmaps.org |

| Lipid Peroxidation | Non-enzymatic free radical oxidation of polyunsaturated fatty acids. frontiersin.orgmetabolomicsworkbench.orgnih.gov | Forms (±)9-HETE as part of a mixture of oxidation products. nih.gov | Produces racemic mixtures (R and S enantiomers). frontiersin.org |

These synthetic methodologies, coupled with advanced analytical techniques, are fundamental to ongoing research aimed at understanding the diverse roles of this compound and other eicosanoids in biological systems.

Future Directions and Research Gaps in 9 S Hete Studies

Elucidation of Novel Receptors and Binding Partners beyond RXRγ

Although 9(S)-HETE is known to activate RXRγ, the possibility of other receptors or binding partners exists. The broader family of HETEs and oxo-HETEs are known to interact with various receptors, including G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs), in addition to the established OXE receptor for 5-oxo-ETE and GPR31 for 12S-HETE nih.gov. Higher concentrations of HETEs and oxo-ETEs can activate PPARs nih.gov. Given the diverse biological effects attributed to eicosanoids, it is plausible that this compound may also interact with currently unidentified receptors or cellular proteins that mediate specific downstream effects.

Future research should employ advanced screening techniques, such as affinity chromatography coupled with mass spectrometry or unbiased receptoromics approaches, to identify novel binding partners of this compound in various cell types and tissues. Investigating interactions with other nuclear receptors beyond RXRγ, as well as potential binding to cell surface receptors or intracellular proteins, is crucial. Understanding these interactions will provide a more complete picture of how this compound exerts its biological effects and could reveal new avenues for therapeutic targeting.

Detailed Mapping of Downstream Effectors and Gene Expression Profiles

The activation of RXRγ by this compound suggests an influence on gene transcription caymanchem.com. However, a comprehensive understanding of the specific genes and signaling pathways regulated by this compound is still lacking. While studies on other HETEs, such as 15(S)-HETE, have begun to map gene expression changes in specific cell types like macrophages nih.gov, a dedicated and detailed analysis for this compound across different biological contexts is needed.

Future studies should utilize high-throughput techniques such as RNA sequencing (RNA-Seq) and proteomic analysis to comprehensively map the downstream effectors and gene expression profiles modulated by this compound. This should be conducted in various cell and tissue models relevant to conditions where this compound is implicated. Investigating the specific transcription factors, co-regulators, and signaling cascades activated or repressed by this compound binding to its receptors will provide critical insights into its mechanistic roles.

Detailed research findings on the effects of 15(S)-HETE on gene expression in LPS-stimulated RAW 264.7 macrophage-like cells, for instance, showed alterations in genes primarily associated with "lipid metabolism" and "small molecule biochemistry," including some related to PPAR-gamma receptor-mediated signaling nih.gov. These findings highlight the potential for HETEs to influence diverse cellular processes through gene regulation, suggesting similar detailed investigations are warranted for this compound.

Here is an example of how data on gene expression changes related to HETE signaling might be presented, based on findings for 15(S)-HETE which can inform future research directions for this compound:

| Gene Category | Associated Biological Processes | Example Genes (Based on 15(S)-HETE studies) | Potential Relevance to this compound Research |

| Lipid Metabolism | Fatty acid synthesis, oxidation, transport | PPARγ, enzymes involved in lipid synthesis | Investigating this compound's role in metabolic disorders |

| Small Molecule Biochemistry | Various metabolic pathways, synthesis of small signaling molecules | Enzymes, transporters | Identifying novel pathways influenced by this compound |

| Inflammatory Response | Cytokine production, immune cell activation | Cytokines, chemokines | Understanding this compound's role in inflammation |

| Cell Adhesion | Cell-cell and cell-matrix interactions | Adhesion molecules | Exploring this compound's impact on cell migration and tissue remodeling |

Note: The example genes are indicative of categories affected by HETEs like 15(S)-HETE and represent areas for future investigation regarding this compound.

Development of Specific Modulators of this compound Biosynthesis and Action

Understanding the biological roles of this compound necessitates the availability of tools to specifically manipulate its levels or block its activity. Currently, highly selective and potent modulators for many HETEs and oxo-ETEs are lacking, with the OXE receptor for 5-oxo-ETE being a notable exception nih.gov. This compound is formed from arachidonic acid by enzymes such as rat liver microsomal cytochrome P450 (CYP) caymanchem.com. While general inhibitors of these enzymatic pathways exist, specific modulators targeting the biosynthesis or action of this compound are not widely available.

Future research should prioritize the development of specific inhibitors or activators of the enzymes responsible for this compound synthesis, such as specific CYP isoforms. Additionally, the development of selective agonists or antagonists for potential novel this compound receptors, if identified, is crucial. Structure-activity relationship studies, guided by detailed understanding of this compound's interactions with its targets, will be essential for the rational design of such modulators. These specific tools will be invaluable for dissecting the precise roles of this compound in complex biological systems and for evaluating its potential as a therapeutic target.

Comprehensive Investigation of this compound's Roles in Mechanistic Biological Pathways beyond Current Understanding

While some roles for this compound have been suggested, a comprehensive mechanistic understanding of its involvement in various biological pathways is still emerging. For instance, other HETEs have been implicated in diverse processes such as inflammation, cancer, and cardiovascular diseases nih.govcaymanchem.commdpi.com. 15(S)-HETE, for example, has been shown to potentiate the activation of NF-κB by inflammatory mediators, leading to increased COX-2 expression and PGE2 production, forming a potential feed-forward loop in parturition nih.gov. 12S-HETE has been linked to tumor cell proliferation and metastasis, as well as inflammation in diabetes nih.gov.

Future research should aim for a more comprehensive investigation of this compound's roles in specific mechanistic pathways. This includes exploring its potential involvement in:

Inflammation and Immunity: Given the roles of other eicosanoids in these processes, investigating how this compound modulates immune cell function, cytokine production, and inflammatory responses is crucial.

Cardiovascular Function: Considering the association of some HETEs with cardiovascular conditions caymanchem.commdpi.com, the impact of this compound on vascular tone, platelet aggregation, and endothelial function warrants investigation.

Cell Growth and Differentiation: Exploring whether this compound influences cell proliferation, differentiation, or apoptosis in various cell types.

Metabolic Processes: Investigating potential roles in lipid metabolism, glucose homeostasis, and energy balance, building upon its known interaction with RXRγ, a nuclear receptor involved in metabolism pnas.orgmdpi.com.

Neurological Functions: Some eicosanoids have roles in the nervous system; exploring potential functions of this compound in neuronal signaling or neuroinflammation could be a future direction.

These investigations should utilize a combination of in vitro models, in vivo studies, and potentially clinical sample analysis to delineate the precise mechanisms by which this compound influences these pathways. Understanding these roles mechanistically will be critical for assessing the therapeutic potential of targeting this compound signaling.

Q & A

Basic: What are the standard protocols for synthesizing and characterizing 9(S)-Hete in laboratory settings?

Answer:

Synthesis typically involves stereoselective enzymatic oxidation or chiral resolution techniques, followed by purification via preparative HPLC. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, chiral chromatography (e.g., chiral HPLC or GC) to verify enantiomeric purity, and mass spectrometry (MS) for molecular weight validation. Detailed experimental procedures, including solvent systems, reaction conditions, and spectral parameters, should be documented to ensure reproducibility . For novel syntheses, provide full spectral data (e.g., H/C NMR, IR) in supplementary materials .

Basic: Which spectroscopic methods are most reliable for confirming the stereochemical configuration of this compound?

Answer:

Circular dichroism (CD) spectroscopy is the gold standard for determining absolute stereochemistry. X-ray crystallography provides definitive structural evidence but requires high-quality single crystals. Chiral shift reagents in NMR (e.g., Eu(hfc)) can differentiate enantiomers by inducing distinct chemical shifts. Cross-validation using two independent methods (e.g., CD + chiral HPLC) is recommended to address potential artifacts .

Advanced: How can researchers design hypothesis-driven experiments to evaluate the biological activity of this compound while minimizing bias?

Answer:

Adopt a Hypothesis Evaluation (HETE) framework:

- A priori planning : Predefine primary endpoints, statistical models, and sensitivity analyses before data collection .

- Blinding : Use double-blind protocols for in vivo studies to reduce observer bias.

- Orthogonal assays : Validate findings across multiple experimental systems (e.g., cell-based vs. enzymatic assays).

- Pre-registration : Register study protocols on platforms like Open Science Framework to deter post hoc hypothesis adjustments .

Advanced: What statistical approaches are recommended for addressing inconsistencies in dose-response data of this compound across different experimental models?

Answer:

- Hierarchical modeling : Account for variability between models (e.g., cell lines vs. animal studies) by incorporating random effects .

- Error propagation : Quantify measurement uncertainties (e.g., pipetting errors, instrument precision) using Monte Carlo simulations .

- Meta-analysis : Pool data from independent replicates to identify consensus EC values, weighted by study quality .

- Sensitivity testing : Assess robustness by excluding outliers or re-analyzing data under alternative assumptions (e.g., non-linear vs. linear regression) .

Methodological: What steps should be taken to ensure the reproducibility of this compound purification processes across different laboratories?

Answer:

- Standard operating procedures (SOPs) : Document critical parameters (e.g., column temperature, gradient slope) in machine-readable formats .

- Batch records : Include raw chromatograms, solvent lot numbers, and column aging status in supplementary materials .

- Inter-lab validation : Share purified samples with collaborating labs for cross-testing via blinded analytical comparisons .

- Quality controls : Implement internal standards (e.g., deuterated analogs) to monitor recovery rates during extraction .

Data Analysis: How should researchers handle outliers or contradictory data points when analyzing this compound's metabolic stability in vitro?

Answer:

- Grubbs’ test : Statistically identify outliers (α = 0.05) while accounting for small sample sizes common in metabolic assays .

- Root-cause analysis : Investigate technical artifacts (e.g., compound precipitation, enzyme batch variability) before excluding data .

- Replication : Repeat experiments under identical conditions to confirm outlier persistence.

- Transparent reporting : Disclose all data points, including outliers, in figures with justification for exclusions .

Advanced: How can researchers integrate multi-omics data to elucidate this compound's mechanism of action without overinterpreting correlations?

Answer:

- Causal inference : Use Mendelian randomization or perturbation experiments (e.g., CRISPR knockouts) to distinguish causal pathways from incidental associations .

- Network analysis : Map omics data (transcriptomics, proteomics) onto interaction networks (e.g., STRING DB) to identify hub nodes with functional relevance .

- False discovery rate (FDR) control : Apply Benjamini-Hochberg corrections to adjust for multiple comparisons in high-throughput datasets .

Basic: What are the best practices for reporting this compound's physicochemical properties in manuscripts?

Answer:

- Standardized metrics : Include logP (lipophilicity), aqueous solubility (e.g., PBS pH 7.4), and plasma protein binding (%) measured at physiological temperatures (37°C) .

- Data tables : Present mean ± SD from ≥3 independent replicates, noting instrumentation (e.g., HPLC model, column type) .

- Reference compounds : Compare properties to structurally similar molecules with known bioavailability to contextualize results .

Advanced: What frameworks exist to prioritize conflicting hypotheses about this compound's role in inflammatory signaling pathways?

Answer:

- Bayesian hypothesis scoring : Assign prior probabilities based on literature support, then update via likelihood ratios from new data .

- Triangulation : Test hypotheses using divergent methods (e.g., genetic ablation, pharmacological inhibition) to converge on consistent conclusions .

- Preclinical meta-analysis : Synthesize findings from independent animal models to assess hypothesis robustness across biological contexts .

Methodological: How should researchers structure a literature review to identify knowledge gaps in this compound's pharmacokinetic profile?

Answer:

- Systematic searches : Use Boolean operators (e.g., "this compound AND (pharmacokinetics OR clearance)") across PubMed, Scopus, and Embase .

- Data extraction tables : Catalog parameters (t, Vd, CL) from published studies, noting species, doses, and analytical methods .

- Gap analysis : Highlight understudied areas (e.g., tissue distribution in non-rodent models) as targets for future research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.